
3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It features an amino group (-NH2) and a carboxyl group (-COOH) attached to a propanoic acid backbone, with a fluorinated methylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-fluoro-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the hydrolysis of the amine to yield the desired amino acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The fluorinated aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its fluorinated aromatic ring can serve as a probe in various biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of the fluorine atom can improve the metabolic stability and bioavailability of pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-3-(4-methylphenyl)propanoic acid
- 3-Amino-3-(3-chloro-2-methylphenyl)propanoic acid
- 3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid
Comparison: Compared to its analogs, 3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is unique due to the presence of the fluorine atom. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H12FNO2 |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
3-amino-3-(3-fluoro-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-7(3-2-4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
NWJCIWQNZQSADS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1F)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15313732.png)
![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)

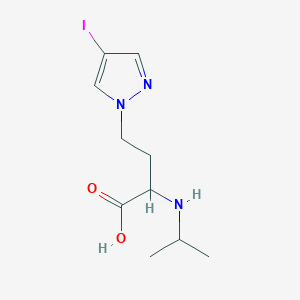
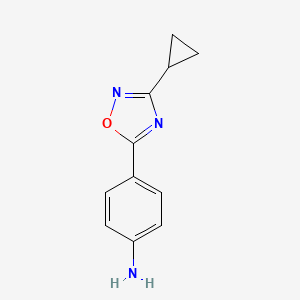
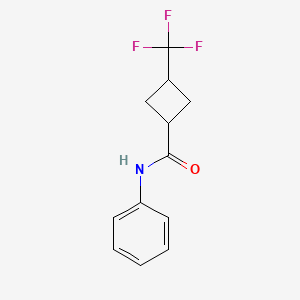
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)
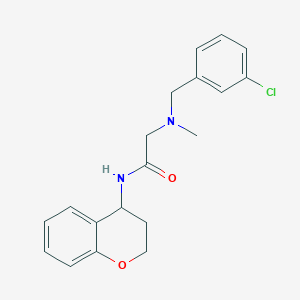
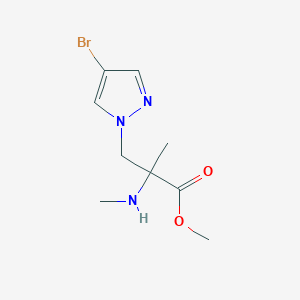

![N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide](/img/structure/B15313803.png)


![N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)
